1-Bromo-4-ditert-butoxyphosphorylbenzene
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Overview
Description
. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a ditert-butoxyphosphoryl group. It is commonly used in organic synthesis and various research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-4-ditert-butoxyphosphorylbenzene typically involves the reaction of 4-bromophenol with di-tert-butyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product . The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-Bromo-4-ditert-butoxyphosphorylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. Common reagents for these reactions include sodium amide, thiourea, and sodium alkoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding phosphonate derivatives.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding phenylphosphonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminophenylphosphonate, while oxidation would produce a phosphonic acid derivative.
Scientific Research Applications
1-Bromo-4-ditert-butoxyphosphorylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving phosphonate metabolism.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-Bromo-4-ditert-butoxyphosphorylbenzene exerts its effects is primarily through its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom and the phosphonate group play crucial roles in these reactions, allowing the compound to interact with different molecular targets and pathways. For example, in biological systems, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
1-Bromo-4-ditert-butoxyphosphorylbenzene can be compared with other similar compounds such as:
1-Bromo-4-tert-butylbenzene: This compound lacks the phosphonate group and is primarily used in different synthetic applications.
Di-tert-butyl (4-chlorophenyl)phosphonate: Similar to this compound but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Di-tert-butyl (4-methylphenyl)phosphonate: This compound has a methyl group instead of bromine, affecting its chemical properties and uses.
The uniqueness of this compound lies in its combination of a bromine atom and a phosphonate group, which imparts distinct reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
1-[bis[(2-methylpropan-2-yl)oxy]phosphoryl]-4-bromobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrO3P/c1-13(2,3)17-19(16,18-14(4,5)6)12-9-7-11(15)8-10-12/h7-10H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDYQUWBQSLYPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(C1=CC=C(C=C1)Br)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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